molecular formula C17H15N3O2S3 B11643371 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide

Cat. No.: B11643371
M. Wt: 389.5 g/mol
InChI Key: PNCUEXXAJVGZDW-UVTDQMKNSA-N
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Description

4-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)BUTANAMIDE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with a thiazolidinone core, a thiophene ring, and a pyridine moiety, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)BUTANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

4-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H15N3O2S3

Molecular Weight

389.5 g/mol

IUPAC Name

4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C17H15N3O2S3/c21-15(19-12-4-1-7-18-11-12)6-2-8-20-16(22)14(25-17(20)23)10-13-5-3-9-24-13/h1,3-5,7,9-11H,2,6,8H2,(H,19,21)/b14-10-

InChI Key

PNCUEXXAJVGZDW-UVTDQMKNSA-N

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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